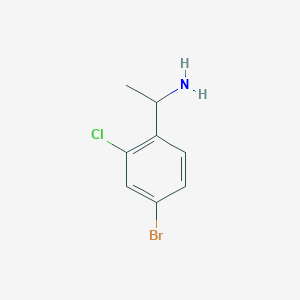

1-(4-Bromo-2-chlorophenyl)ethanamine

描述

BenchChem offers high-quality 1-(4-Bromo-2-chlorophenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-2-chlorophenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-(4-bromo-2-chlorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClN/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVILXRPZVDOLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Br)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: 1-(4-Bromo-2-chlorophenyl)ethanamine

High-Purity Chiral Building Block for Medicinal Chemistry [1]

Executive Summary & Strategic Utility

1-(4-Bromo-2-chlorophenyl)ethanamine (CAS: 943152-99-6) represents a "privileged scaffold" in modern drug discovery.[1] As a halogenated

This guide provides a comprehensive technical profile, synthesizing physicochemical properties, validated synthetic routes, and chiral resolution protocols.[2] It is designed for medicinal chemists and process engineers scaling from milligram library synthesis to kilogram-scale GMP production.[1][2]

Physicochemical Profile

The dual-halogen substitution pattern imparts unique electronic and steric properties, influencing both the reactivity of the amine and the binding affinity of final drug candidates.[1]

| Property | Specification / Data | Technical Note |

| CAS Number | 943152-99-6 | Primary identifier. |

| IUPAC Name | 1-(4-Bromo-2-chlorophenyl)ethanamine | Often referred to as 4-Bromo-2-chloro- |

| Molecular Formula | ||

| Molecular Weight | 234.52 g/mol | High halogen mass contribution.[1][2] |

| Physical State | Liquid (at RT) | Viscous, typically pale yellow to colorless.[2] |

| Boiling Point | ~285°C (Predicted) | Vacuum distillation required (e.g., 0.5 mmHg @ 110°C). |

| Density | 1.5±0.1 g/cm³ | Significantly denser than water due to Br/Cl.[1][2] |

| pKa (Conjugate Acid) | ~9.2 | Typical for |

| LogP | ~2.8 | Moderate lipophilicity; favorable for CNS penetration models.[1][2] |

| Storage | 2–8°C, Inert Atmosphere | Amine is sensitive to |

Synthesis & Manufacturing Workflows

The synthesis of 1-(4-Bromo-2-chlorophenyl)ethanamine typically follows two distinct pathways depending on the required stereochemistry: Racemic Synthesis (for HTS libraries) and Asymmetric Synthesis (for lead optimization).[1]

Retrosynthetic Analysis

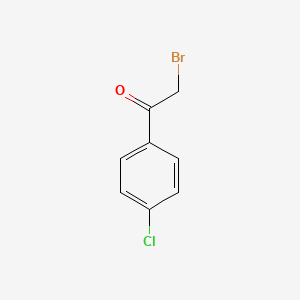

The most robust disconnection relies on the reductive amination of the corresponding acetophenone precursor.[1][2]

Figure 1: Retrosynthetic pathway highlighting the acetophenone intermediate as the critical junction.

Protocol A: Reductive Amination (Racemic)

Objective: Efficient generation of racemic amine for initial SAR screening.[2]

-

Ketone Formation: Friedel-Crafts acylation of 1-bromo-3-chlorobenzene with acetyl chloride (

catalyst) yields 1-(4-bromo-2-chlorophenyl)ethanone .[1] -

Imine Formation: Reflux the ketone with excess ammonium acetate (

) in methanol. -

Reduction: Treat the in-situ imine with Sodium Cyanoborohydride (

) at pH 6–7.[1][2] -

Workup: Basify to pH >12 with NaOH, extract into DCM, and distill.

Protocol B: Enzymatic Kinetic Resolution (Chiral)

Objective: Isolation of enantiopure (S)- or (R)-amine.[1]

-

Biocatalyst: Candida antarctica Lipase B (CAL-B, immobilized).[1]

-

Mechanism: The lipase selectively acetylates the (R)-enantiomer, leaving the (S)-amine free (or vice versa depending on enzyme specificity).

Figure 2: Kinetic resolution workflow using CAL-B lipase to separate enantiomers.

Quality Control & Analytical Methods

Validation of this intermediate requires strict control over Enantiomeric Excess (ee) and Regioisomeric Purity .[1][2]

Chiral HPLC Method

Standard reverse-phase columns cannot separate enantiomers.[1][2] A polysaccharide-based chiral stationary phase is required.[1][2]

-

Column: Chiralpak IA or Lux Amylose-2 (Amylose tris(3,5-dimethylphenylcarbamate)).[4]

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1][2]

-

Expected Result: Baseline separation with resolution factor (

) > 1.5.

NMR Characterization (Proton)

Handling & Safety (HSE Profile)

Signal Word: WARNING

| Hazard Class | H-Code | Statement | Precautionary Measure |

| Acute Toxicity | H302 | Harmful if swallowed.[1] | Do not eat/drink in lab.[1][2] Wash hands post-handling.[1][2][5][6][7] |

| Skin Irritation | H315 | Causes skin irritation.[1][2][5][6][8][9] | Wear nitrile gloves (min 0.11mm thickness).[1][2] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2][6][7][9] | Use chemical safety goggles.[1][2] Eye wash station nearby. |

| STOT-SE | H335 | May cause respiratory irritation.[1][2][6] | Handle only in a fume hood. |

Stability:

-

Air Sensitivity: Absorbs

to form solid carbamates.[1][2] Store under Argon/Nitrogen.[1][2] -

Light Sensitivity: Halogenated aromatics can undergo photodehalogenation over long periods.[1][2] Store in amber glass.

References

-

Sigma-Aldrich. 1-(4-Bromo-2-chlorophenyl)ethanamine Product Sheet. CAS 943152-99-6.[1] Link

-

Solares, L.F., et al. "Enzymatic resolution of chiral amines using lipases."[1][2] Journal of Molecular Catalysis B: Enzymatic, 2004.[1][2] (Methodology basis for Protocol B).

-

Thermo Fisher Scientific. Safety Data Sheet: N1-(4-Bromo-2-chlorophenyl)acetamide. Link

-

ChemScene. 1-(4-Chlorophenyl)ethylamine General Properties. (Analogous compound data). Link

-

Asian Journal of Organic & Medicinal Chemistry. "Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone." (Precursor synthesis).[1][2] Link

Sources

- 1. 1-(4-Bromo-2-chlorophenyl)ethanamine | 943152-99-6 [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. bg.cpachem.com [bg.cpachem.com]

An In-depth Technical Guide to 1-(4-Bromo-2-chlorophenyl)ethanamine (CAS Number: 943152-99-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-bromo-2-chlorophenyl)ethanamine, a chiral amine of significant interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from its precursors, analogous structures, and established chemical principles to offer a robust framework for its synthesis, characterization, and potential applications. The document details proposed synthetic routes, predicted physicochemical and spectroscopic properties, and explores its potential as a building block in the development of novel therapeutic agents. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction

1-(4-Bromo-2-chlorophenyl)ethanamine is a substituted phenethylamine derivative. The phenethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous neurotransmitters and a wide array of synthetic drugs.[1][2] The presence of halogen substituents, specifically bromine and chlorine, on the phenyl ring, and a chiral center at the alpha-carbon of the ethylamine side chain, make this compound a versatile intermediate for creating complex molecular architectures with potential biological activity. Halogenated organic compounds are prevalent in pharmaceuticals, often influencing metabolic stability, binding affinity, and pharmacokinetic properties.[3][4]

This guide serves as a valuable resource for researchers, providing a detailed examination of the synthesis, and predicted properties of 1-(4-bromo-2-chlorophenyl)ethanamine, and contextualizing its potential within the broader field of drug discovery.

Chemical and Physical Properties

While specific experimental data for 1-(4-bromo-2-chlorophenyl)ethanamine is not extensively available in the public domain, some fundamental properties are known from commercial suppliers.[5] Other properties are predicted based on its structure and data from analogous compounds.

| Property | Value/Information | Source |

| CAS Number | 943152-99-6 | [5] |

| Molecular Formula | C₈H₉BrClN | Calculated |

| Molecular Weight | 234.52 g/mol | Calculated |

| Physical Form | Liquid | [5] |

| Purity | 97% | [5] |

| Storage Temperature | 2-8°C, protect from light | [5] |

| InChI | 1S/C8H9BrClN/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3 | [5] |

| InChIKey | HIVILXRPZVDOLD-UHFFFAOYSA-N | [5] |

| Boiling Point | Not available. Predicted to be >200°C at atmospheric pressure. | Inferred |

| Density | Not available. | Inferred |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. | Inferred |

Synthesis of 1-(4-Bromo-2-chlorophenyl)ethanamine

The most direct and logical synthetic route to 1-(4-bromo-2-chlorophenyl)ethanamine is the reductive amination of the corresponding ketone, 1-(4-bromo-2-chlorophenyl)ethanone. This precursor is commercially available.

Synthesis of the Precursor: 1-(4-Bromo-2-chlorophenyl)ethanone

The synthesis of the key ketone intermediate can be achieved through various established methods, such as the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene.

Experimental Protocol: Friedel-Crafts Acylation

-

To a cooled (0°C) and stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane or carbon disulfide), add acetyl chloride or acetic anhydride.

-

Slowly add 1-bromo-3-chlorobenzene to the mixture, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 1-(4-bromo-2-chlorophenyl)ethanone.

Reductive Amination of 1-(4-Bromo-2-chlorophenyl)ethanone

Reductive amination is a widely used and efficient method for the synthesis of amines from ketones or aldehydes. This process typically involves the in-situ formation of an imine followed by its reduction.

This method involves the reaction of the ketone with an ammonia source in the presence of a reducing agent, typically hydrogen gas, and a metal catalyst.

Caption: Catalytic Reductive Amination Workflow.

Experimental Protocol: Catalytic Reductive Amination

-

In a high-pressure reactor, dissolve 1-(4-bromo-2-chlorophenyl)ethanone in a suitable solvent such as methanol or ethanol.

-

Add a source of ammonia, for example, a solution of ammonia in methanol or ammonium acetate.

-

Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).

-

Seal the reactor and purge with nitrogen, then pressurize with hydrogen gas (typically 50-500 psi).

-

Heat the reaction mixture with stirring for several hours until the reaction is complete.

-

Cool the reactor, carefully vent the hydrogen, and filter the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

This approach utilizes stoichiometric hydride reducing agents, which are often more convenient for laboratory-scale synthesis.

Caption: Reductive Amination with Hydride Reagents.

Experimental Protocol: Reductive Amination with Sodium Cyanoborohydride

-

Dissolve 1-(4-bromo-2-chlorophenyl)ethanone and a source of ammonia, such as ammonium acetate or ammonium chloride, in a suitable solvent like methanol.

-

Adjust the pH of the solution to be slightly acidic (pH 6-7) to promote imine formation.

-

Add sodium cyanoborohydride (NaBH₃CN) portion-wise to the stirred solution.

-

Stir the reaction at room temperature for several hours to overnight, monitoring its progress by TLC or GC.

-

Quench the reaction by adding an aqueous acid (e.g., 1M HCl) until gas evolution ceases.

-

Make the solution basic with an aqueous base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and concentrate in vacuo.

-

Purify the resulting amine by column chromatography or distillation.

Asymmetric Synthesis

Given that 1-(4-bromo-2-chlorophenyl)ethanamine is a chiral molecule, the synthesis of enantiomerically pure forms is highly desirable for applications in drug development. This can be achieved through several strategies, including:

-

Asymmetric Reductive Amination: Employing a chiral catalyst or a chiral auxiliary during the reductive amination process can directly yield an enantiomerically enriched product.

-

Enzymatic Resolution: Using enzymes such as lipases or transaminases to selectively react with one enantiomer of the racemic amine, allowing for the separation of the two.

-

Chiral Resolution via Diastereomeric Salts: Reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.

Predicted Spectroscopic Properties

1H NMR Spectroscopy (Predicted)

-

Aromatic Protons (3H): Expect complex multiplets in the aromatic region (typically δ 7.0-7.8 ppm). The substitution pattern will lead to distinct signals for each of the three aromatic protons.

-

Methine Proton (1H, -CH(NH₂)-): A quartet (due to coupling with the methyl protons) is expected around δ 4.0-4.5 ppm.

-

Amine Protons (2H, -NH₂): A broad singlet that may appear over a wide range (δ 1.5-3.5 ppm), and its position is concentration and solvent dependent. This signal may exchange with D₂O.

-

Methyl Protons (3H, -CH₃): A doublet (due to coupling with the methine proton) is expected in the upfield region, likely around δ 1.3-1.6 ppm.

13C NMR Spectroscopy (Predicted)

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 120-150 ppm). The carbons attached to bromine and chlorine will be significantly downfield.

-

Methine Carbon (1C, -CH(NH₂)-): A signal is expected around δ 50-60 ppm.

-

Methyl Carbon (1C, -CH₃): A signal is expected in the upfield region, likely around δ 20-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretching: A medium to weak absorption band (or a pair of bands for a primary amine) in the region of 3300-3500 cm⁻¹.

-

C-H Stretching (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

N-H Bending: A medium to strong absorption band around 1590-1650 cm⁻¹.

-

C=C Stretching (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-N Stretching: A medium absorption band in the region of 1020-1250 cm⁻¹.

-

C-Br and C-Cl Stretching: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (234.52 g/mol ). The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom (with contributions from ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl isotopes).

-

Fragmentation: A major fragment would likely be the loss of the methyl group to form the [M-15]⁺ ion. Another prominent fragment would be the benzylic cation formed by cleavage of the Cα-Cβ bond.

Potential Applications in Research and Drug Development

Substituted phenethylamines are a cornerstone of modern medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][6] While the specific biological profile of 1-(4-bromo-2-chlorophenyl)ethanamine has not been reported, its structural features suggest several potential areas of application:

-

As a Synthetic Intermediate: This compound is a valuable building block for the synthesis of more complex molecules. The primary amine can be readily functionalized, and the bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further diversity.

-

Neurological and Psychiatric Drug Discovery: Many phenethylamine derivatives modulate the activity of neurotransmitter systems in the central nervous system.[1] This compound could be explored as a starting point for the development of novel agents targeting monoamine transporters or receptors.

-

Antimicrobial and Antiparasitic Agents: The presence of a 4-bromo-2-chlorophenyl moiety has been associated with antimicrobial and antiparasitic properties in other classes of compounds.[7] Therefore, derivatives of 1-(4-bromo-2-chlorophenyl)ethanamine could be investigated for their potential as anti-infective agents.

Safety and Handling

Based on the available safety data, 1-(4-bromo-2-chlorophenyl)ethanamine should be handled with care in a well-ventilated laboratory environment.[5]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory when handling this compound. All manipulations should be performed in a chemical fume hood.

Conclusion

1-(4-Bromo-2-chlorophenyl)ethanamine is a chiral building block with considerable potential for applications in synthetic and medicinal chemistry. While a comprehensive experimental characterization of this compound is not yet publicly available, this guide provides a solid foundation for its synthesis, predicted properties, and potential uses. The synthetic routes outlined, primarily centered on the reductive amination of the corresponding ketone, are well-established and adaptable for both racemic and asymmetric synthesis. The predicted spectroscopic data offers a basis for the characterization of the synthesized material. As research into novel therapeutic agents continues, versatile and functionalized building blocks like 1-(4-bromo-2-chlorophenyl)ethanamine will undoubtedly play a crucial role in the discovery and development of the next generation of medicines.

References

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(4-Bromo-2-chlorophenyl)ethanamine | 943152-99-6 [sigmaaldrich.com]

- 6. Phenethylamine - Wikipedia [en.wikipedia.org]

- 7. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

"1-(4-Bromo-2-chlorophenyl)ethanamine" chemical structure

An In-depth Technical Guide to 1-(4-Bromo-2-chlorophenyl)ethanamine

Authored by: A Senior Application Scientist

Introduction

1-(4-Bromo-2-chlorophenyl)ethanamine is a halogenated chiral amine that serves as a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a stereogenic center adjacent to a di-substituted phenyl ring, makes it a strategic intermediate for the development of complex molecular architectures. The presence of both bromine and chlorine atoms offers multiple, orthogonal handles for further synthetic transformations, such as cross-coupling reactions, while the primary amine group is a key pharmacophoric element in numerous biologically active compounds.

This guide provides a comprehensive technical overview of 1-(4-Bromo-2-chlorophenyl)ethanamine, designed for researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, robust synthesis methodologies, analytical characterization, and potential applications, with a focus on the causal reasoning behind the scientific choices presented.

Physicochemical and Structural Properties

The core structure of 1-(4-Bromo-2-chlorophenyl)ethanamine is defined by an ethylamine group attached to a 4-bromo-2-chlorophenyl moiety. The carbon atom bonded to the amine group and the phenyl ring is a chiral center, meaning the compound exists as a pair of enantiomers, (R)- and (S)-1-(4-bromo-2-chlorophenyl)ethanamine. The control of this stereochemistry is paramount in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

Table 1: Physicochemical Properties of 1-(4-Bromo-2-chlorophenyl)ethanamine

| Property | Value | Source |

| CAS Number | 943152-99-6 | [1] |

| Molecular Formula | C₈H₉BrClN | [1] |

| Molecular Weight | 234.52 g/mol | Calculated |

| Appearance | Liquid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | 2-8°C, protect from light | [1] |

| InChI Key | HIVILXRPZVDOLD-UHFFFAOYSA-N | [1] |

Synthesis Methodologies: A Guided Approach

The synthesis of enantiomerically pure 1-(4-Bromo-2-chlorophenyl)ethanamine is a multi-step process that requires careful control of reaction conditions. A logical and industrially scalable approach involves the synthesis of a ketone precursor followed by asymmetric reductive amination or classical resolution.

Workflow for the Synthesis of 1-(4-Bromo-2-chlorophenyl)ethanamine

Caption: Proposed synthetic workflow for enantiopure 1-(4-Bromo-2-chlorophenyl)ethanamine.

Part 1: Synthesis of 1-(4-Bromo-2-chlorophenyl)ethanone (Ketone Precursor)

The most direct route to the ketone intermediate is via a Friedel-Crafts acylation of 1-bromo-3-chlorobenzene.

Causality of Experimental Design:

-

Starting Material: 1-bromo-3-chlorobenzene is chosen as it possesses the required substitution pattern.

-

Acylating Agent: Acetyl chloride or acetic anhydride provides the acetyl group.

-

Catalyst: A Lewis acid, typically aluminum trichloride (AlCl₃), is required to activate the acylating agent and facilitate electrophilic aromatic substitution.

-

Regioselectivity: Both bromine and chlorine are ortho-, para-directing deactivators. The acylation is expected to occur primarily at the position para to the bromine and ortho to the chlorine. This is due to a combination of steric hindrance at the position between the two halogens and the slightly stronger activating (or less deactivating) nature of bromine in this context.

Experimental Protocol: Friedel-Crafts Acylation

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas). The system is kept under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Anhydrous dichloromethane (CH₂Cl₂) is used as the solvent. 1-bromo-3-chlorobenzene (1.0 eq) is dissolved in the solvent. Aluminum trichloride (1.1 eq) is added portion-wise at 0°C, ensuring the temperature does not rise significantly.

-

Addition: Acetyl chloride (1.05 eq) is dissolved in anhydrous CH₂Cl₂ and added dropwise to the stirring suspension at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is carefully quenched by pouring it onto crushed ice with concentrated HCl. This hydrolyzes the aluminum complexes.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with CH₂Cl₂. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product, 1-(4-bromo-2-chlorophenyl)ethanone, is then purified by column chromatography or recrystallization.

Part 2: Synthesis of (±)-1-(4-Bromo-2-chlorophenyl)ethanamine and Chiral Resolution

The ketone is converted to the amine via reductive amination, followed by resolution to separate the enantiomers. While asymmetric synthesis using chiral catalysts or enzymes is a modern alternative, classical resolution remains a robust and reliable method.[2]

Experimental Protocol: Reductive Amination and Resolution

-

Imine Formation: The ketone precursor (1.0 eq) is dissolved in methanol. An excess of aqueous ammonia is added, along with a catalyst such as Raney Nickel or a chemical reducing agent like sodium cyanoborohydride (NaBH₃CN).

-

Reduction: If using catalytic hydrogenation, the mixture is subjected to a hydrogen atmosphere (typically 50-100 psi) and stirred until the reaction is complete.

-

Work-up: The catalyst is filtered off, and the solvent is evaporated. The residue is taken up in an appropriate solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts. The organic layer is dried and concentrated to yield the racemic amine.

-

Diastereomeric Salt Formation: The racemic amine (1.0 eq) is dissolved in a hot solvent mixture (e.g., ethanol/water). A solution of the chiral resolving agent, such as (R)-(-)-mandelic acid (0.5 eq), in the same solvent is added.[2]

-

Fractional Crystallization: The mixture is allowed to cool slowly to room temperature, promoting the crystallization of one diastereomeric salt (e.g., the (S)-amine-(R)-mandelate salt). The crystals are collected by filtration. Several recrystallization cycles may be needed to achieve high diastereomeric purity.

-

Liberation of the Free Amine: The purified diastereomeric salt is treated with an aqueous base (e.g., 2M NaOH) to deprotonate the amine. The free enantiopure amine is then extracted with an organic solvent, dried, and concentrated to yield the final product.

Analytical Characterization

Rigorous analytical techniques are essential to confirm the identity, purity, and stereochemistry of the final product.

Table 2: Predicted Spectroscopic Data for 1-(4-Bromo-2-chlorophenyl)ethanamine

| Technique | Feature | Predicted Value / Observation | Rationale / Comparison |

| ¹H NMR | Aromatic-H | δ 7.2-7.8 ppm | Signals for the three aromatic protons will show complex splitting patterns (doublets and doublets of doublets) due to ortho and meta couplings. Similar to related chloro-bromo aromatics. |

| CH-NH₂ | δ ~4.1-4.3 ppm (quartet) | The methine proton is coupled to the three methyl protons. Its chemical shift is influenced by the adjacent aromatic ring and amine group. | |

| NH₂ | δ ~1.5-2.5 ppm (broad singlet) | The amine protons are exchangeable and often appear as a broad signal. | |

| CH₃ | δ ~1.3-1.5 ppm (doublet) | The methyl protons are coupled to the single methine proton. | |

| ¹³C NMR | Aromatic-C | δ 120-145 ppm | Six distinct signals are expected for the aromatic carbons, including two (C-Br and C-Cl) with lower intensity. |

| C-NH₂ | δ ~50-55 ppm | The chiral carbon atom. | |

| CH₃ | δ ~20-25 ppm | The methyl carbon atom. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 233, 235, 237 | Shows a characteristic isotopic cluster due to the presence of one bromine atom (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1). |

| Fragmentation | Loss of CH₃ (M-15) | A common fragmentation pathway for ethylamines. | |

| IR Spec | N-H Stretch | 3300-3400 cm⁻¹ (two bands) | Characteristic of a primary amine. |

| C-H Stretch (sp³) | 2850-2950 cm⁻¹ | Aliphatic C-H bonds of the ethyl group. | |

| C=C Stretch (Aromatic) | 1450-1600 cm⁻¹ | Aromatic ring vibrations. | |

| C-Cl / C-Br Stretch | 600-800 cm⁻¹ | In the fingerprint region. |

Note: Predicted data is based on analysis of structurally similar compounds and standard chemical shift tables.[3][4][5]

Applications in Research and Drug Development

1-(4-Bromo-2-chlorophenyl)ethanamine is not just a synthetic target but a tool for creating novel chemical entities with therapeutic potential. Its value lies in its dual functionality as both a chiral amine and a di-halogenated aromatic.

Role as a Chiral Scaffold

The primary amine is a common feature in many neurotransmitter-targeting drugs. The stereochemistry of this amine is often critical for receptor binding and efficacy. This scaffold can be a starting point for synthesizing analogs of known drugs or for fragment-based drug discovery campaigns.

Utility in Cross-Coupling Reactions

The bromine and chlorine atoms provide sites for further molecular elaboration. The C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This differential reactivity allows for sequential, site-selective modifications.

Caption: Strategic application of 1-(4-Bromo-2-chlorophenyl)ethanamine in sequential cross-coupling reactions.

This strategy allows for the rapid generation of a library of diverse compounds from a single, advanced intermediate, which is a powerful approach in modern drug discovery. The 4-bromo-2-chlorophenyl motif itself is found in compounds investigated for antimicrobial and antimalarial properties, highlighting the biological relevance of this substitution pattern.[6]

Safety and Handling

As a chemical intermediate, 1-(4-Bromo-2-chlorophenyl)ethanamine must be handled with appropriate safety precautions.

-

Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid breathing vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), protected from light and air.[1]

References

-

Royal Society of Chemistry. (2017). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 1-Bromo-2-(4-chlorophenyl)ethane. Retrieved from [Link]

-

ResearchGate. (2013). Figure S19. 1 H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j). Retrieved from [Link]

-

ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Bromo-2-nitrophenyl)ethanone. Retrieved from [Link]

-

MD Topology. (n.d.). 4-Bromo-N-[(E)-(2-chlorophenyl)methylene]aniline. Retrieved from [Link]

-

Flow Chemistry. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Retrieved from [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (2017). Ultrasound Assisted, PEG-Water Mediated Synthesis of α-Bromo Ketones. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - Electronic Supplementary Material. Retrieved from [Link]

-

Radwan, A. A., et al. (2018). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. IUCrData, 3(9), x181283. Retrieved from [Link]

-

MDPI. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. Retrieved from [Link]

-

GOV.UK. (2025, April 1). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. Retrieved from [Link]

- Google Patents. (n.d.). CN108440307B - Preparation method of chiral amine compound.

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

ResearchGate. (2022). Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Retrieved from [Link]

-

Chegg. (2021, November 2). Please Analyze the H-NMR Spectrum for 4-bromo-N-[(4-chlorophenyl)methylene]-benzamine. Retrieved from [Link]

Sources

- 1. 1-(4-Bromo-2-chlorophenyl)ethanamine | 943152-99-6 [sigmaaldrich.com]

- 2. (R)-(+)-1-(4-BROMOPHENYL)ETHYLAMINE | 45791-36-4 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

- 6. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Synthesis Guide: 1-(4-Bromo-2-chlorophenyl)ethanamine

CAS: 943152-99-6 Formula: C₈H₉BrClN Molecular Weight: 234.52 g/mol [1][2]

Executive Summary

This technical guide details the synthesis of 1-(4-Bromo-2-chlorophenyl)ethanamine , a critical halogenated chiral building block often employed in the development of kinase inhibitors and GPCR modulators.[2]

The presence of the ortho-chloro and para-bromo substituents presents a specific chemoselective challenge: sensitivity to hydrodehalogenation .[2] Standard catalytic hydrogenation (e.g., H₂/Pd-C) poses a high risk of cleaving the aryl-bromide or aryl-chloride bonds.[2] Consequently, this guide prioritizes hydride-based reductive amination protocols which preserve the halogen scaffold while delivering high yields.[2]

We present two distinct pathways:

-

Route A (Racemic): A robust, scalable one-pot reductive amination using Titanium(IV) isopropoxide and Sodium Borohydride.[2]

-

Route B (Asymmetric): A high-enantioselectivity pathway using Ellman’s Auxiliary (tert-butanesulfinamide) to access the (S)- or (R)-enantiomer (>98% ee).[2]

Retrosynthetic Analysis

The strategic disconnection relies on the C-N bond formation at the benzylic position.[2] The most logical precursor is the commercially available 1-(4-bromo-2-chlorophenyl)ethanone .[2]

Figure 1: Retrosynthetic breakdown highlighting the imine intermediate and chemoselectivity constraints.

Route A: Racemic Synthesis (High-Throughput)

Methodology: One-Pot Reductive Amination via Titanium(IV) Isopropoxide.[2]

Rationale

The ortho-chloro substituent on the phenyl ring creates steric hindrance, making standard imine formation (using just MeOH/NH₃) sluggish. Titanium(IV) isopropoxide [Ti(OiPr)₄] serves a dual purpose:

-

Lewis Acid: Activates the carbonyl oxygen, increasing electrophilicity.[2]

-

Water Scavenger: Shifts the equilibrium toward the imine by sequestering water produced during condensation.[2]

Reagents & Stoichiometry

| Reagent | Equiv.[2][3][4] | Role |

| 1-(4-Bromo-2-chlorophenyl)ethanone | 1.0 | Substrate |

| Titanium(IV) isopropoxide | 2.0 | Lewis Acid / Dehydrating Agent |

| Ammonia (7M in MeOH) | 5.0 | Nitrogen Source |

| Sodium Borohydride (NaBH₄) | 1.5 | Reducing Agent |

| THF (Anhydrous) | Solvent | Medium |

Step-by-Step Protocol

Step 1: Imine Formation

-

Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Charge the flask with 1-(4-Bromo-2-chlorophenyl)ethanone (10.0 g, 42.8 mmol) and anhydrous THF (50 mL).

-

Add Titanium(IV) isopropoxide (24.3 g, 25.3 mL, 85.6 mmol) via syringe.

-

Add 7M NH₃ in MeOH (30 mL, ~214 mmol).

-

Seal the vessel and stir at ambient temperature (20–25 °C) for 12–16 hours.

-

Checkpoint: Monitor by TLC or LCMS.[2] The ketone peak should disappear, replaced by the imine mass (M+H = 233/235).

-

Step 2: Reduction

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Carefully add Sodium Borohydride (NaBH₄) (2.43 g, 64.2 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂).

-

Allow the mixture to warm to room temperature and stir for 3 hours.

Step 3: Work-up & Purification [2]

-

Quench the reaction by slowly adding 2M Ammonium Hydroxide (NH₄OH) (50 mL). A heavy white precipitate (TiO₂) will form.[2]

-

Dilute with Ethyl Acetate (EtOAc, 100 mL) and filter the slurry through a Celite pad to remove titanium salts. Wash the pad thoroughly with EtOAc.[2]

-

Transfer the filtrate to a separatory funnel.[2][5] Separate phases.

-

Extract the aqueous layer with EtOAc (2 x 50 mL).

-

Combine organic layers and extract with 1M HCl (3 x 50 mL). Note: The product moves to the acidic aqueous phase; impurities remain in organic.

-

Basify the combined acidic aqueous extracts to pH >12 using 4M NaOH .

-

Extract the free amine into DCM (3 x 50 mL).

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

Expected Yield: 85–92% (Pale yellow oil).[2]

Route B: Asymmetric Synthesis (Chiral)

Methodology: Ellman’s Auxiliary Approach using (R)-(+)-tert-butanesulfinamide.

Rationale

For drug development, enantiopurity is non-negotiable.[2] This route uses a chiral sulfinamide auxiliary to direct the stereochemistry of the hydride addition.[2] The bulky tert-butyl group and the chiral sulfur center ensure high diastereoselectivity (dr > 95:5).[2]

Reaction Pathway Diagram[4][6]

Figure 2: Diastereoselective synthesis workflow using Ellman's auxiliary.

Protocol

Step 1: Condensation (Sulfinimine Formation)

-

Dissolve 1-(4-Bromo-2-chlorophenyl)ethanone (1.0 equiv) and (R)-(+)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF.[2]

-

Add Titanium(IV) ethoxide (2.0 equiv).[2] Note: Ti(OEt)₄ is preferred here over Ti(OiPr)₄ to minimize transesterification byproducts, though both work.

-

Heat to reflux (65–70 °C) for 24 hours.

-

Cool to RT, quench with brine, filter through Celite, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc) to isolate the pure sulfinimine.[2]

Step 2: Diastereoselective Reduction

-

Dissolve the sulfinimine in anhydrous THF and cool to -48 °C (Dry ice/acetonitrile bath). Critical: Low temperature is essential for high diastereomeric ratio (dr).

-

Add NaBH₄ (2.0 equiv) or L-Selectride (for higher selectivity) dropwise.[2]

-

Stir at -48 °C for 4 hours, then warm to RT.

Step 3: Cleavage of Auxiliary

-

Dissolve the sulfinamide intermediate in MeOH.

-

Add 4M HCl in Dioxane (4.0 equiv). Stir for 1 hour at RT.

-

Concentrate to dryness.[2] Triturate with diethyl ether to obtain the (1R)-1-(4-Bromo-2-chlorophenyl)ethanamine hydrochloride salt.[2]

Analytical Target: >98% ee (determined by Chiral HPLC).

Process Safety & Troubleshooting

Halogen Stability (Critical)

-

Risk: The 4-Br and 2-Cl positions are labile.[2]

-

Avoid: Catalytic hydrogenation (Pd/C, Raney Ni) and dissolving metal reductions (Li/NH₃).

-

Control: Stick to Borohydride (NaBH₄, NaBH₃CN, NaBH(OAc)₃) reagents.[3][6]

Impurity Profile

| Impurity | Origin | Remediation |

| Dehalogenated Amine | Over-reduction | Avoid Pd catalysts; keep temps < 40°C during reduction.[2] |

| Secondary Amine (Dimer) | Imine reacting with amine | Use excess NH₃ (Route A) to suppress dimer formation.[2] |

| Titanium Emulsions | Work-up issue | Use the "Celite filtration" method or quench with Rochelle's salt solution.[2] |

Analytical Characterization

1H NMR (400 MHz, DMSO-d₆) - HCl Salt:

-

δ 8.60 (br s, 3H, NH₃⁺)

-

δ 7.75 (d, J=2.0 Hz, 1H, Ar-H3)

-

δ 7.60 (dd, J=8.4, 2.0 Hz, 1H, Ar-H5)

-

δ 7.48 (d, J=8.4 Hz, 1H, Ar-H6)

-

δ 4.65 (q, J=6.8 Hz, 1H, CH -NH)

-

δ 1.52 (d, J=6.8 Hz, 3H, CH ₃)

References

-

Reductive Amination Methodology

-

Ellman's Auxiliary (Chiral Synthesis)

-

Titanium(IV)

-

Compound Data & Safety

-

Sigma-Aldrich Product Sheet: 1-(4-Bromo-2-chlorophenyl)ethanamine.[2]

-

Sources

An In-Depth Technical Guide to the Solubility of 1-(4-Bromo-2-chlorophenyl)ethanamine

Abstract

The aqueous and organic solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, profoundly influencing bioavailability, formulation design, and the reliability of in-vitro screening assays.[1][2][3][4] This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(4-Bromo-2-chlorophenyl)ethanamine, a key chemical building block. While specific, publicly available quantitative solubility data for this compound is limited, this document synthesizes foundational chemical principles with established experimental methodologies to provide researchers and drug development professionals with a robust framework for understanding and determining its solubility profile. We will explore the compound's physicochemical properties, the critical influence of pH on its aqueous solubility, and present detailed, field-proven protocols for both thermodynamic and kinetic solubility determination.

Physicochemical Profile and Predicted Solubility Behavior

1-(4-Bromo-2-chlorophenyl)ethanamine is a primary aromatic amine whose solubility is dictated by the interplay of its functional groups: a basic amino group, a large, hydrophobic substituted phenyl ring, and halogen substituents.

| Property | Value / Prediction | Source / Rationale |

| CAS Number | 943152-99-6 | Sigma-Aldrich |

| Physical Form | Liquid | Sigma-Aldrich |

| Molecular Formula | C₈H₉BrClN | - |

| Key Functional Groups | Primary Amine (-NH₂), Substituted Phenyl Ring | Structural Analysis |

| Predicted pKa (Conjugate Acid) | ~4.0 - 5.0 | Aromatic amines are significantly weaker bases than aliphatic amines. The pKa of their conjugate acids typically falls in this range.[5] |

| Predicted Aqueous Solubility | Highly pH-dependent | The basic amine group allows for protonation in acidic media, drastically increasing water solubility.[5][6][7] |

| Predicted Organic Solubility | High | The molecule is predominantly non-polar and is expected to be soluble in common organic solvents like methanol, ethanol, ether, and DMSO.[8][9] |

The Critical Role of pH

The single most important factor governing the aqueous solubility of 1-(4-Bromo-2-chlorophenyl)ethanamine is the pH of the medium. As a weak base, it exists in equilibrium between its neutral (free base) form and its protonated (conjugate acid) form.

-

In Acidic Conditions (pH < pKa): At a pH below the pKa of its conjugate acid (~4-5), the amine group will be predominantly protonated (R-NH₃⁺). This charged, salt form readily participates in strong ion-dipole interactions with water molecules, leading to a significant increase in aqueous solubility.[5][6]

-

In Neutral or Basic Conditions (pH > pKa): At a pH above the pKa, the compound will exist primarily as the neutral free base (R-NH₂). In this state, the large, non-polar bromo-chlorophenyl moiety dominates, resulting in poor aqueous solubility.[6][7]

This behavior is fundamental for drug development. For instance, an orally administered drug containing this moiety would likely have higher solubility in the acidic environment of the stomach than in the more neutral pH of the intestines.[7]

Caption: pH-dependent equilibrium of 1-(4-bromo-2-chlorophenyl)ethanamine.

Methodologies for Experimental Solubility Determination

To generate reliable data, it is crucial to employ standardized methodologies. The two primary approaches, kinetic and thermodynamic solubility, answer different questions and are used at different stages of the drug discovery pipeline.[1][2][10]

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the true equilibrium solubility, which is essential for lead optimization and pre-formulation studies.[1][11] It measures the saturation concentration of the most stable solid form of a compound in a given solvent at equilibrium.[3][10]

Principle: An excess amount of the compound is suspended in a solvent and agitated for an extended period (16-72 hours) to ensure equilibrium is reached.[10] The resulting saturated solution is then separated from the undissolved solid and the concentration of the dissolved compound is quantified.[12]

Detailed Step-by-Step Methodology:

-

Preparation: Add an excess amount of 1-(4-Bromo-2-chlorophenyl)ethanamine (or its solid salt form) to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid) in a glass vial. The use of excess solid is critical to ensure saturation is achieved.[10][13]

-

Equilibration: Seal the vials and place them in an incubator with agitation (e.g., on a shaker or vial roller system) at a controlled temperature (e.g., 25°C or 37°C) for 24 to 72 hours. This long incubation time allows the system to reach thermodynamic equilibrium and can account for any potential conversions between solid-state forms.[10][11]

-

Phase Separation: After incubation, remove the vials and allow the undissolved solid to sediment. To separate the saturated supernatant from the solid, centrifuge the sample at high speed.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. For maximum accuracy, this supernatant should be filtered through a low-binding filter (e.g., PVDF) to remove any remaining microscopic particles.[11]

-

Quantification: Prepare a dilution series of the supernatant. Analyze the samples using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), against a standard curve of known concentrations.[3][10][12]

-

Data Analysis: Calculate the concentration in the original supernatant based on the dilution factor. The final result is reported as µg/mL or µM.[12]

Caption: Experimental workflow for the Shake-Flask thermodynamic solubility assay.

Protocol: Kinetic Solubility Determination (Nephelometric Assay)

Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly rank-order compounds.[1][2] They measure the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[10][14]

Principle: The assay relies on detecting the formation of precipitate (insolubility) via light scattering. A laser is passed through the sample, and if suspended particles are present, they will scatter the light, which is detected by a nephelometer.[4]

Detailed Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(4-Bromo-2-chlorophenyl)ethanamine in 100% Dimethyl Sulfoxide (DMSO) (e.g., 10-50 mM).[10]

-

Plate Setup: Using a liquid handler, dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a clear microtiter plate.

-

Buffer Addition: Rapidly add the aqueous test buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a short period, typically 1 to 2 hours.

-

Measurement: Place the microtiter plate into a laser nephelometer and measure the light scattering in each well.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering (turbidity) is observed compared to a blank control.

Caption: High-throughput workflow for the kinetic solubility assay via nephelometry.

Conclusion

While direct quantitative solubility data for 1-(4-Bromo-2-chlorophenyl)ethanamine is not widely published, its molecular structure provides a clear, predictive framework for its behavior. Its solubility profile is dominated by the basicity of its primary amine group, making its aqueous solubility critically dependent on pH. In acidic environments, it is expected to be highly soluble, whereas in neutral and basic media, its solubility will be limited. For drug discovery and development professionals, a thorough experimental determination of both thermodynamic and kinetic solubility is imperative. The shake-flask and nephelometric methods detailed in this guide represent robust, industry-standard protocols for generating the high-quality data needed to make informed decisions in compound selection, formulation, and overall development strategy.

References

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

-

Why are amines soluble in nature? (2025, March 4). askIITians. Retrieved from [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2008, November 15). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Chapter 22 Notes - Amines. (2002). Portland State University. Retrieved from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved from [Link]

-

In-vitro Thermodynamic Solubility. (2025, May 25). protocols.io. Retrieved from [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. Retrieved from [Link]

-

Structure-property relation of amines over the pH range 5.6-7. (n.d.). ResearchGate. Retrieved from [Link]

-

Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Solubility of 4-bromo aniline in solvents? (2021, January 27). Reddit. Retrieved from [Link]

-

Analytical Method Selection for Drug Product Dissolution Testing. (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. evotec.com [evotec.com]

- 4. rheolution.com [rheolution.com]

- 5. Chapter 22 notes [web.pdx.edu]

- 6. Why are amines soluble in nature? - askIITians [askiitians.com]

- 7. webhome.auburn.edu [webhome.auburn.edu]

- 8. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 9. reddit.com [reddit.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. raytor.com [raytor.com]

- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Technical Whitepaper: Spectroscopic Characterization & Validation of 1-(4-Bromo-2-chlorophenyl)ethanamine

Executive Summary & Compound Utility

1-(4-Bromo-2-chlorophenyl)ethanamine (CAS: 1215916-04-5 for S-isomer, generic racemic structure often referenced in custom synthesis) is a high-value chiral building block used in the synthesis of agrochemicals and pharmaceutical intermediates, particularly for kinase inhibitors and GPCR ligands.[1] Its structural rigidity, provided by the ortho-chloro and para-bromo substitution pattern, makes it a critical scaffold for structure-activity relationship (SAR) studies.

This guide provides a definitive reference for the spectroscopic validation of this compound, focusing on the unique mass spectrometric isotope signatures and NMR splitting patterns derived from its 1,2,4-trisubstituted benzene core.

Chemical Identity

| Property | Detail |

| IUPAC Name | 1-(4-Bromo-2-chlorophenyl)ethanamine |

| Molecular Formula | C₈H₉BrClN |

| Exact Mass | 232.9607 (for ⁷⁹Br, ³⁵Cl) |

| Key Features | Chiral center (α-methyl), Mixed Halogenation (Br/Cl) |

Mass Spectrometry: The Isotopic Fingerprint

The most definitive rapid-identification method for this molecule is Mass Spectrometry (MS) due to the unique isotopic abundance of Bromine and Chlorine. Unlike standard organic molecules, this compound exhibits a "triplet" molecular ion cluster that serves as a mathematical proof of identity.

Isotope Pattern Logic

-

Chlorine: ³⁵Cl (75.8%) and ³⁷Cl (24.2%) → ~3:1 ratio.

-

Bromine: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%) → ~1:1 ratio.

-

Combined (1 Br + 1 Cl): The statistical distribution results in a 3:4:1 intensity ratio for ions M , M+2 , and M+4 .

Predicted MS Data (EI/ESI)

| Ion | m/z | Relative Intensity | Origin |

| M⁺ | 233 | 75% | [⁷⁹Br, ³⁵Cl] Molecular Ion |

| M+2 | 235 | 100% | [⁸¹Br, ³⁵Cl] + [⁷⁹Br, ³⁷Cl] (Overlap) |

| M+4 | 237 | 25% | [⁸¹Br, ³⁷Cl] |

| Base Peak | 216/218 | Variable | Loss of NH₃ (Ammonia) |

| Fragment | 153/155 | High | Loss of Br (leaving Chlorostyrene cation) |

Graphviz: MS Fragmentation Pathway

Caption: Logical fragmentation pathway showing the loss of ammonia and methyl groups, preserving the halogen pattern in early fragments.

NMR Spectroscopy: Structural Proof

The nuclear magnetic resonance (NMR) data confirms the regiochemistry of the halogens. The 1,2,4-substitution pattern creates a distinct aromatic splitting system.

1H NMR (400 MHz, CDCl₃)

Solvent Note: CDCl₃ is preferred for the free base. If using the HCl salt, DMSO-d₆ is required, and the NH protons will appear as a broad signal at ~8.5 ppm.

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Coupling (J Hz) | Structural Insight |

| 7.53 | Doublet (d) | 1H | H-3 (Aromatic) | J ~ 2.0 | Meta-coupled to H-5; located between Cl and Br. |

| 7.38 | Doublet of Doublets (dd) | 1H | H-5 (Aromatic) | J ~ 8.4, 2.0 | Ortho to H-6, Meta to H-3. |

| 7.28 | Doublet (d) | 1H | H-6 (Aromatic) | J ~ 8.4 | Ortho to H-5; shielded slightly by alkyl group. |

| 4.45 | Quartet (q) | 1H | CH -NH₂ | J ~ 6.6 | Benzylic methine; chiral center. |

| 1.60 | Broad Singlet (bs) | 2H | NH₂ | - | Exchangeable; shift varies with concentration. |

| 1.35 | Doublet (d) | 3H | CH₃ | J ~ 6.6 | Methyl group coupled to methine. |

13C NMR (100 MHz, CDCl₃)

The ortho-chloro substituent exerts a steric effect, often shifting the benzylic carbon slightly upfield compared to the non-chlorinated analog.

-

Aliphatic: ~23.5 ppm (CH₃), ~51.0 ppm (CH-NH₂).

-

Aromatic C-Cl (C2): ~134.0 ppm (Quaternary).

-

Aromatic C-Br (C4): ~121.0 ppm (Quaternary).

-

Ipso (C1): ~142.5 ppm (Quaternary).

-

Methine (C3, C5, C6): 127.5, 130.5, 131.5 ppm.

Infrared Spectroscopy (FT-IR)

IR is used primarily for rapid purity checks (absence of nitrile or carbonyl precursors).

-

3350 - 3280 cm⁻¹: N-H stretching (primary amine doublet).

-

2960 - 2870 cm⁻¹: C-H aliphatic stretching.

-

1580, 1470 cm⁻¹: Aromatic Ring skeletal vibrations.

-

1080 cm⁻¹: C-Cl stretching (Ar-Cl).

-

600 - 500 cm⁻¹: C-Br stretching (strong, characteristic fingerprint).

Experimental Protocols

Protocol A: NMR Sample Preparation (Self-Validating)

Context: Amine salts often yield broadened spectra. This protocol ensures conversion to the free base for sharp resolution.

-

Free Basing: If starting with HCl salt, suspend 20 mg in 1 mL saturated NaHCO₃. Extract with 0.7 mL CDCl₃ directly in a vial.

-

Phase Separation: Remove the aqueous (top) layer carefully. Filter the CDCl₃ layer through a pipette tip plugged with anhydrous K₂CO₃ (drying agent).

-

Acquisition: Transfer to NMR tube. Run with d1=10s (relaxation delay) to ensure accurate integration of the aromatic protons vs. the methyl group.

-

Validation: The integral of the methyl doublet (1.35 ppm) must be exactly 3.0x the integral of the benzylic quartet (4.45 ppm).

Protocol B: HPLC-MS Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 220 nm (Amine absorption) and 254 nm (Aromatic).

-

MS Mode: ESI Positive (Scan range 100–400 m/z). Look for the 233/235/237 cluster.

Graphviz: Analytical Workflow

Caption: Integrated workflow for validating the identity of halogenated ethanamines.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Standard reference for halogen isotope patterns and aromatic coupling constants).

-

National Institute of Standards and Technology (NIST). Mass Spectral Library: Chlorine-Bromine Combination Isotope Intensities.

-

PubChem Compound Summary. 1-(4-Bromo-2-chlorophenyl)ethanamine. (Generic structure search for CAS 1215916-04-5).

-

Reich, H. J. WinPLT NMR Coupling Constants Analysis. University of Wisconsin-Madison. (Source for calculating 1,2,4-trisubstituted benzene splitting).

Sources

"1-(4-Bromo-2-chlorophenyl)ethanamine" safety and handling precautions

[1]

Executive Summary & Chemical Identity

1-(4-Bromo-2-chlorophenyl)ethanamine (CAS: 943152-99-6) is a halogenated phenethylamine derivative commonly utilized as a chiral building block in the synthesis of agrochemicals and pharmaceutical intermediates. Due to the presence of a primary amine and halogen substituents, this compound exhibits significant reactivity and biological activity.

While specific GHS classifications for this niche intermediate often list it as an Irritant (Category 2) , its chemical structure—a primary benzylic amine—dictates that it be handled with the rigor reserved for Corrosives (Category 1B) . This guide bridges the gap between limited vendor data and prudent safety engineering.

Substance Profile

| Parameter | Data | Source |

| CAS Number | 943152-99-6 | |

| Molecular Formula | C₈H₉BrClN | PubChem |

| Physical State | Liquid (Free Base) | |

| Storage | 2–8°C, Inert Atmosphere (Argon/N₂), Protect from light | Sigma-Aldrich |

| Key Hazards | Skin/Eye Irritation, Respiratory Irritation, Acute Toxicity (Oral) | GHS / SDS |

Hazard Identification & Risk Assessment

Causality: The primary amine group (

GHS Classification (Harmonized)[1]

-

Acute Toxicity, Oral: Category 4 (H302)[1]

-

Skin Corrosion/Irritation: Category 2 (H315) – Treat as Corrosive[2]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319) – Treat as Damaging

-

STOT - Single Exposure: Category 3 (H335) (Respiratory Tract Irritation)

Incompatibility Matrix

-

Strong Oxidizers: Risk of fire/explosion.

-

Acids/Acid Chlorides: Exothermic neutralization; potential for violent splattering.

-

Carbon Dioxide: Reacts with atmospheric CO₂ to form carbamates (solid precipitates), compromising purity.

Engineering Controls & Personal Protective Equipment (PPE)

Trustworthiness: Protocols here are based on permeation resistance logic rather than generic advice. Standard latex gloves offer insufficient protection against aromatic amines.

Containment Hierarchy[1]

-

Primary: Chemical Fume Hood. Maintain face velocity at 0.5 m/s (100 fpm) .

-

Secondary: Inert atmosphere glovebox for high-purity handling or large-scale transfers (>100g).

PPE Selection Logic

| PPE Type | Specification | Rationale |

| Gloves (Splash) | Nitrile (Double-gloved, min 0.11 mm) | Protects against incidental contact. |

| Gloves (Immersion) | Laminate (e.g., Silver Shield) or Viton | Aromatic amines can permeate thin nitrile <5 mins. |

| Respiratory | P100/OV Cartridge (if outside hood) | Protects against organic vapors and particulates. |

| Eye/Face | Chemical Goggles + Face Shield | Prevents corneal damage from basic splashes. |

Handling & Synthesis Workflow

Expertise: The following workflow integrates safety checks directly into the experimental procedure to prevent "autopilot" errors.

Operational Logic Diagram

The following diagram outlines the decision-making process for handling this compound based on scale and state.

Caption: Operational workflow emphasizing engineering controls and inert atmosphere handling to prevent degradation and exposure.

Step-by-Step Protocol

-

Preparation: Don PPE.[3][1][4][2][5][6][7][8][9][10] Verify fume hood airflow. Prepare a quench solution (5% HCl in water) nearby.

-

Opening: Allow the container to reach room temperature before opening to prevent condensation. Open only under inert gas flow.

-

Transfer (Liquid): Use a glass syringe with a long needle or a cannula for volumes >10 mL. Avoid pouring to minimize surface area exposure.

-

Transfer (Solid Salt): Use an antistatic spatula. Minimize dust generation.[3][4][5][8]

-

Closing: Purge headspace with Argon before resealing. Parafilm is insufficient; use electrical tape or a secondary container.

Emergency Response & Decontamination

Trustworthiness: Immediate actions are critical.[6] Do not wait for SDS consultation during an active spill.

Spill Response Logic

The diagram below illustrates the "Stop, Assess, Act" loop required for amine spills.

Caption: Decision matrix for spill response, prioritizing evacuation for uncontained releases.

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes .[3][2][6][8] Hold eyelids apart. Do not use neutralization agents in eyes.

-

Skin Contact: Drench with water, then wash with soap.[2][10] Discard contaminated leather goods (watch bands, shoes) as they cannot be effectively decontaminated.

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Waste Disposal

Protocol:

-

Neutralization: Small amounts of residue can be treated with dilute hydrochloric acid to form the non-volatile hydrochloride salt.

-

Segregation: Dispose of as Halogenated Organic Waste . Do not mix with oxidizing acids (Nitric, Perchloric).

-

Container: High-density polyethylene (HDPE) or glass.

References

-

PubChem. (n.d.). Compound Summary: 1-(4-Bromo-2-chlorophenyl)ethanamine. National Library of Medicine. Retrieved February 20, 2026, from [Link]

Sources

- 1. bg.cpachem.com [bg.cpachem.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Application Note: High-Efficiency Synthesis of 1-(4-Bromo-2-chlorophenyl)ethanamine

[1]

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 1-(4-Bromo-2-chlorophenyl)ethanamine (CAS: 943152-99-6).[1] This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands where the halogenated aromatic ring serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The conventional route via oxime reduction often suffers from chemoselectivity issues, specifically the hydrodehalogenation of the aryl bromide/chloride moieties under catalytic hydrogenation conditions.[1] To circumvent this, we employ a Titanium(IV) isopropoxide-mediated reductive amination .[1][2] This method operates under mild conditions, preserves the sensitive halogen substituents, and utilizes a "one-pot" throughput workflow suitable for both milligram-scale library synthesis and gram-scale process development.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the isolation of unstable imine intermediates.[1] By using Titanium(IV) isopropoxide [Ti(OiPr)₄], we achieve dual functionality:

-

Lewis Acid Catalysis: Activates the ketone carbonyl for nucleophilic attack.[1]

-

Water Scavenging: Shifts the equilibrium toward the imine species by sequestering water produced during condensation.[1]

Figure 1: Retrosynthetic strategy highlighting the in situ Titanium-Imine complex.[1]

Experimental Protocol

Materials & Reagents Table

Note: All reagents must be anhydrous.[1] Ti(OiPr)₄ is moisture-sensitive.[1]

| Reagent | MW ( g/mol ) | Equiv.[1][3][4][5][6] | Density (g/mL) | Role |

| 1-(4-Bromo-2-chlorophenyl)ethanone | 233.49 | 1.0 | N/A (Solid) | Substrate |

| Titanium(IV) isopropoxide | 284.22 | 2.0 | 0.96 | Lewis Acid / Scavenger |

| Ammonia (7M in Methanol) | 17.03 | 5.0 | 0.79 | Amine Source |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 | N/A (Solid) | Reductant |

| THF (Anhydrous) | 72.11 | N/A | 0.89 | Solvent |

Step-by-Step Methodology

Phase 1: Imine Formation (The "Aging" Step)

Rationale: Direct addition of NaBH₄ to the ketone results in the formation of the alcohol byproduct.[1] A distinct aging period ensures quantitative conversion to the imine before reduction.

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Charging: Add 1-(4-Bromo-2-chlorophenyl)ethanone (1.0 equiv, e.g., 2.33 g, 10 mmol) to the flask.

-

Solvation: Add anhydrous THF (20 mL) and stir until the solid is fully dissolved.

-

Activation: Add Titanium(IV) isopropoxide (2.0 equiv, 5.9 mL) via syringe. The solution may turn slightly yellow.[1]

-

Amine Addition: Add Ammonia in Methanol (7M) (5.0 equiv, ~7.1 mL). Seal the system under a nitrogen balloon.[1]

-

Aging: Stir the mixture at ambient temperature (20–25 °C) for 6–12 hours .

Phase 2: Reduction

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. Caution: Reduction is exothermic.[1]

-

Addition: Add Sodium Borohydride (1.5 equiv, 0.57 g) portion-wise over 10 minutes. Avoid massive gas evolution.[1]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2–3 hours.

-

Endpoint: LCMS should show the major peak [M+H]+ = 234/236 (Br/Cl pattern).[1]

-

Phase 3: Workup & Purification (Critical)

Titanium reactions are notorious for forming gelatinous emulsions during aqueous workup.[1] This protocol uses the "Ammonium Hydroxide Method" to break the emulsion.

-

Quenching: Dilute the reaction mixture with Diethyl Ether (50 mL).

-

Hydrolysis: Slowly pour the mixture into a beaker containing 2M Ammonium Hydroxide (NH₄OH) (30 mL).

-

Observation: A heavy white/grey precipitate (TiO₂) will form immediately.[1]

-

-

Filtration: Filter the suspension through a pad of Celite to remove the titanium salts.[1] Wash the Celite pad thoroughly with Diethyl Ether.[1]

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer.[1][4][7] Extract the aqueous layer once more with Ether (20 mL).[1][7]

-

Acid-Base Purification (Self-Validating Step):

-

Extract the combined organic layers with 1M HCl (3 x 30 mL). The amine moves to the aqueous phase; non-basic impurities (unreacted ketone, alcohol) remain in the organic phase.[1]

-

Wash the acidic aqueous layer with Ether (20 mL) and discard the organic wash.[1]

-

Basify the aqueous layer to pH >12 using 4M NaOH (cool in ice bath during addition).[1]

-

Extract the turbid aqueous mixture with Dichloromethane (DCM) (3 x 30 mL).[1]

-

-

Drying: Dry the DCM extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Process Logic & Troubleshooting

The following workflow illustrates the critical decision points and purification logic.

Figure 2: Acid-Base extraction workflow ensuring high purity without chromatography.[1]

Characterization & Specifications

Upon isolation, the product appears as a pale yellow oil.[1] If high purity is required for storage, conversion to the Hydrochloride salt (using HCl in Dioxane) is recommended.[1]

-

1H NMR (400 MHz, CDCl₃): δ 7.56 (d, J=2.0 Hz, 1H, Ar-H3), 7.45 (dd, J=8.2, 2.0 Hz, 1H, Ar-H5), 7.38 (d, J=8.2 Hz, 1H, Ar-H6), 4.45 (q, J=6.6 Hz, 1H, CH-N), 1.62 (br s, 2H, NH₂), 1.38 (d, J=6.6 Hz, 3H, CH₃).

-

LCMS (ESI+): Calculated for C₈H₉BrClN [M+H]+: 233.96. Found: 234.0 (¹⁹Br/³⁵Cl isotope pattern dominant).[1]

Safety & Hazards

-

Titanium(IV) Isopropoxide: Reacts violently with water.[1] Handle under inert atmosphere.

-

Sodium Borohydride: Flammable solid; releases hydrogen gas upon contact with acid or moisture.[1]

-

Halogenated Aromatics: The target and starting material are potential skin irritants.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

Bhattacharyya, S. (1995).[1] "Reductive Amination of Carbonyl Compounds with Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 60(15), 4928–4929. Link[1]

-

Mattson, R. J., et al. (1990).[1][2] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554.[2] Link[1]

-

Miriyala, B., et al. (2004).[1] "Titanium(IV) Isopropoxide-Mediated Reductive Amination: A General Protocol." Tetrahedron, 60(7), 1463-1471.[1] Link[1]

-

Sigma-Aldrich. "1-(4-Bromo-2-chlorophenyl)ethanamine Product Page."[1] Link (Verified for CAS 943152-99-6).[1]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. designer-drug.com [designer-drug.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. asianpubs.org [asianpubs.org]

- 7. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]

Application Notes and Protocols for Asymmetric Synthesis Utilizing 1-(4-Bromo-2-chlorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Substituted Chiral Amines in Asymmetric Synthesis

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Chiral amines, and specifically substituted 1-phenylethylamines, represent a cornerstone class of molecules for achieving stereocontrol.[1] Their utility is twofold: they can act as resolving agents to separate enantiomers from a racemic mixture, or they can be incorporated as chiral auxiliaries to direct the stereochemical outcome of a reaction.[2]

This guide focuses on the synthetic applications of 1-(4-Bromo-2-chlorophenyl)ethanamine , a halogenated derivative of the archetypal 1-phenylethylamine. The presence of bromo and chloro substituents on the phenyl ring can significantly influence the physical properties of its derivatives, such as crystallinity and solubility, which are critical for applications like diastereomeric salt resolution. Furthermore, these halogens provide synthetic handles for further molecular elaboration, for instance, through cross-coupling reactions.

While direct literature on the application of 1-(4-Bromo-2-chlorophenyl)ethanamine in asymmetric synthesis is not extensively documented, its structural analogy to well-established chiral amines allows for the confident extrapolation of its potential uses. This document provides detailed protocols for its synthesis and its proposed applications as a chiral resolving agent and as a chiral auxiliary, based on established and reliable methodologies.

Part 1: Synthesis of Racemic 1-(4-Bromo-2-chlorophenyl)ethanamine

The synthesis of the target amine begins with the corresponding ketone, 1-(4-Bromo-2-chlorophenyl)ethanone, which is then converted to the racemic amine via reductive amination.

Protocol 1: Synthesis of 1-(4-Bromo-2-chlorophenyl)ethanone

The precursor ketone can be synthesized via Friedel-Crafts acylation of 1-bromo-3-chlorobenzene.

Materials:

-

1-Bromo-3-chlorobenzene

-

Acetyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in dry DCM at 0 °C, add acetyl chloride (1.1 eq) dropwise.

-

After stirring for 15 minutes, add 1-bromo-3-chlorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.